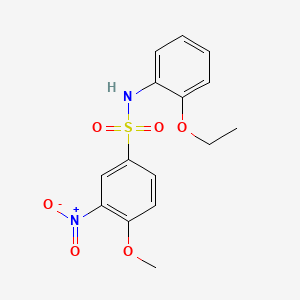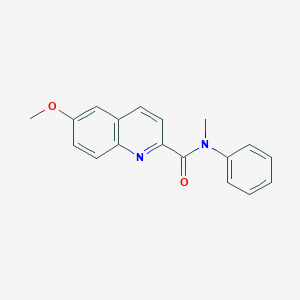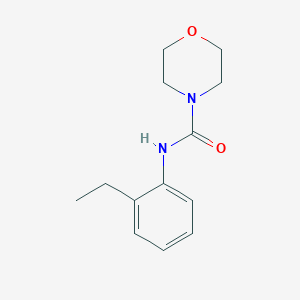
N-(2-bromophenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)morpholine-4-carboxamide, also known as BML-210, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of morpholine derivatives that have been studied extensively for their biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-bromophenyl)morpholine-4-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
N-(2-bromophenyl)morpholine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. The compound has also been shown to induce apoptosis in cancer cells and reduce the expression of fibrotic markers, such as collagen and α-SMA.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)morpholine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. The compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to using N-(2-bromophenyl)morpholine-4-carboxamide in lab experiments. The compound has low solubility in aqueous solutions, which can limit its bioavailability. It also has moderate toxicity, which can affect the viability of cells in culture.
Future Directions
There are several future directions for research on N-(2-bromophenyl)morpholine-4-carboxamide. One potential direction is to investigate the compound's efficacy in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the use of N-(2-bromophenyl)morpholine-4-carboxamide in combination with other drugs for the treatment of cancer and fibrosis. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, N-(2-bromophenyl)morpholine-4-carboxamide is a small molecule that has shown promising therapeutic potential in various fields of research. The compound's anti-inflammatory, anti-cancer, and anti-fibrotic activities make it an attractive candidate for further investigation. However, more studies are needed to fully understand the compound's mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of N-(2-bromophenyl)morpholine-4-carboxamide involves the reaction of 2-bromobenzoyl chloride with morpholine-4-carboxamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The purity and yield of the product can be improved by using different solvents and purification techniques.
Scientific Research Applications
N-(2-bromophenyl)morpholine-4-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic activities in vitro and in vivo. The compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-bromophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-3-1-2-4-10(9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEYRQJRRPBYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)morpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)
![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)


![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)


![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)
![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)
![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)